molecular formula C26H33FN4O3S B12813301 Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-

Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-

Cat. No.: B12813301
M. Wt: 500.6 g/mol
InChI Key: UFPFGVNKHCLJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCL-161 is a small molecule that mimics the second mitochondria-derived activator of caspase. It is known for its ability to inhibit proteins that prevent apoptosis, thereby promoting cell death in cancer cells. This compound has been studied extensively for its potential in cancer therapy, particularly in combination with other treatments.

Preparation Methods

The synthesis of LCL-161 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The solubility of LCL-161 in dimethyl sulfoxide is greater than 10 millimolar. To achieve higher concentrations, the compound can be warmed at 37 degrees Celsius for 10 minutes or shaken in an ultrasonic bath .

Chemical Reactions Analysis

LCL-161 undergoes various chemical reactions, primarily focusing on its interaction with proteins that inhibit apoptosis. It disengages these proteins from caspases and induces their proteasomal degradation. This results in altered signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, enhanced tumor necrosis factor production, and sensitization to apoptosis mediated by the extrinsic pathway .

Mechanism of Action

LCL-161 promotes apoptosis by inhibiting proteins that prevent cell death. It disengages these proteins from caspases and induces their degradation, leading to enhanced signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and increased tumor necrosis factor production. This sensitizes cells to apoptosis mediated by the extrinsic pathway . Additionally, LCL-161 promotes the activity of T cells by inducing cytokine secretion and dendritic cell maturation .

Comparison with Similar Compounds

LCL-161 is part of a class of compounds known as second mitochondria-derived activator of caspase mimetics. Similar compounds include AT-406, GDC-0152, and GDC-0917. These compounds also mimic the second mitochondria-derived activator of caspase and inhibit proteins that prevent apoptosis. LCL-161 is unique in its ability to radiosensitize human papillomavirus-negative head and neck squamous cell carcinoma and its demonstrated responses in treatment-resistant myelofibrosis .

Properties

IUPAC Name

N-[1-cyclohexyl-2-[2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFGVNKHCLJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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